molecular formula C6H13NO3S B2632185 3-(2-Hydroxyethyl)-1lambda6-thiomorpholine-1,1-dione CAS No. 1543266-71-2

3-(2-Hydroxyethyl)-1lambda6-thiomorpholine-1,1-dione

Cat. No.: B2632185
CAS No.: 1543266-71-2
M. Wt: 179.23
InChI Key: FFSFTMZVJVJJPM-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-1lambda6-thiomorpholine-1,1-dione is a heterocyclic compound that features a thiomorpholine ring with a hydroxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of thiomorpholine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the ethylene oxide ring and subsequent attachment to the thiomorpholine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-1lambda6-thiomorpholine-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The thiomorpholine ring can be reduced to form a thiomorpholine derivative.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2-oxoethyl)-1lambda6-thiomorpholine-1,1-dione.

    Reduction: Formation of 3-(2-hydroxyethyl)-thiomorpholine.

    Substitution: Formation of various substituted thiomorpholine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Hydroxyethyl)-1lambda6-thiomorpholine-1,1-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The thiomorpholine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxyethyl)-1lambda6-thiomorpholine-1,1-dione: Unique due to the presence of both a hydroxyethyl group and a thiomorpholine ring.

    Thiomorpholine: Lacks the hydroxyethyl group, resulting in different chemical and biological properties.

    2-Hydroxyethylthiomorpholine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

Uniqueness

This compound stands out due to its combination of a hydroxyethyl group and a thiomorpholine ring, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(1,1-dioxo-1,4-thiazinan-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c8-3-1-6-5-11(9,10)4-2-7-6/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSFTMZVJVJJPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC(N1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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